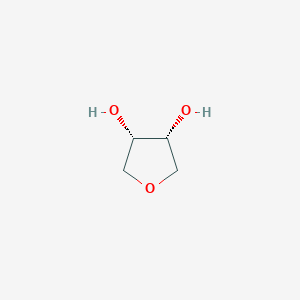

cis-Tetrahydrofuran-3,4-diol

Description

Significance of the Tetrahydrofuran (B95107) Motif in Organic and Medicinal Chemistry

The tetrahydrofuran (THF) ring is a fundamental five-membered saturated oxygen heterocycle that is a prominent structural feature in a vast array of organic molecules. researchgate.netchemistryviews.org Its prevalence and versatility have established it as a critical motif in both medicinal and synthetic chemistry. researchgate.net

The tetrahydrofuran nucleus is embedded in numerous biologically active natural products and synthetic drugs. researchgate.net This structural unit is found in compounds exhibiting a wide range of therapeutic properties, including antibiotic, anticancer, anti-inflammatory, and antiviral activities. nih.govbeilstein-journals.org Marine natural products, in particular, are a rich source of complex molecules containing the THF ring. nih.gov For instance, polyketide marine natural products featuring tetrahydrofuran rings have garnered significant attention due to their challenging structures and promising biological activities. nih.gov

Many of these natural products, such as the amphidinolides, aspericacids, and various oxylipids, demonstrate potent cytotoxic or antimicrobial effects. nih.govnih.govumsl.edu The specific substitution pattern and stereochemistry of the THF ring are often crucial for their biological function. psu.edu The ubiquity and medicinal importance of this moiety have spurred intense interest in developing synthetic methodologies to access these complex molecules. researchgate.net

Table 1: Examples of Bioactive Compounds Containing the Tetrahydrofuran Motif

| Compound Name | Source/Class | Noted Biological Activity | Citations |

|---|---|---|---|

| Amphidinolide N | Marine Polyketide | Potent cytotoxicity against murine lymphoma and human epidermoid carcinoma cells. | nih.gov |

| Aspericacid A | Fungal Metabolite | Moderate inhibitory activity against Candida albicans and Cryptococcus neoformans. | nih.gov |

| Eurylene | Oxasqualenoid | Cytotoxicity against lymphocytic leukemia. | psu.edu |

| Teurilene | Oxasqualenoid | Prominent cytotoxicity against KB cells. | psu.edu |

The tetrahydrofuran ring is not only a key component of bioactive molecules but also serves as a versatile building block in organic synthesis. researchgate.netchemistryviews.orgtuwien.at Synthetic chemists utilize THF derivatives to construct complex molecular architectures due to their conformational constraints and the ability to introduce specific stereochemistry. nih.govrsc.org The development of enantioselective methods for synthesizing substituted tetrahydrofurans is a significant area of research, as it provides access to chiral pools for the total synthesis of natural products. chemistryviews.org

Furthermore, tetrahydrofuran derivatives are employed as intermediates in the synthesis of a variety of compounds, including C-nucleosides and analogues of pharmaceuticals like empagliflozin (B1684318) and amprenavir. tuwien.atncl.res.in They are also crucial in polymer chemistry, where they can influence the mechanical properties of materials such as polyesters and polyethers. chemistryviews.orgguidechem.com The ability to functionalize the THF ring allows for the creation of diverse molecular scaffolds for drug discovery and materials science. chemistryviews.org

Overview of cis-Tetrahydrofuran-3,4-diol (1,4-Anhydroerythritol) as a Key Cyclic Diol

Among the various substituted tetrahydrofurans, this compound, also known by its common name 1,4-Anhydroerythritol, is a particularly important cyclic diol. guidechem.com It is a stable compound derived from erythritol (B158007), a four-carbon sugar alcohol. guidechem.comwikipedia.org

This compound is characterized by a tetrahydrofuran ring with two hydroxyl (-OH) groups located at the 3rd and 4th positions. smolecule.com The key structural feature is the cis stereochemistry, meaning the two hydroxyl groups are situated on the same side of the ring. acs.orgnih.gov This specific spatial arrangement fixes the two hydroxyl groups in close proximity, which is crucial for its chemical reactivity and applications. acs.org This stereochemical importance is highlighted in its use as a chiral building block and in the design of protecting groups for nucleosides in oligonucleotide synthesis. acs.orgnih.gov

The compound is a liquid at room temperature with a density of approximately 1.27 g/mL. sigmaaldrich.comsigmaaldrich.com Its molecular formula is C₄H₈O₃, and it has a molecular weight of 104.10 g/mol . sigmaaldrich.comsigmaaldrich.com

Table 2: Physicochemical Properties of this compound

| Property | Value | Citations |

|---|---|---|

| Molecular Formula | C₄H₈O₃ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 104.10 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Synonyms | 1,4-Anhydroerythritol, cis-3,4-Tetrahydrofurandiol | guidechem.comtcichemicals.com |

| Physical State | Liquid | sigmaaldrich.comtcichemicals.com |

| Density | ~1.27 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D ~1.477 | sigmaaldrich.comsigmaaldrich.com |

The distinction between the cis and trans isomers of tetrahydrofuran-3,4-diol (B1268618) is significant in various research applications. The different spatial arrangement of the hydroxyl groups leads to differences in physical properties and chemical reactivity. For instance, in the synthesis of polyesters, the stereochemistry of the diol monomer influences the properties of the resulting polymer. acs.org Polyesters derived from the more symmetric and rigid trans-isomer tend to have more regular chain structures and more stable crystal lattices compared to those made from the cis-isomer. acs.org

In synthetic chemistry, the ability to selectively synthesize either the cis or trans isomer is highly valuable. umsl.edu Different reaction conditions can favor the formation of one isomer over the other. For example, in certain palladium-catalyzed cyclizations, the choice of protecting groups can direct the stereochemical outcome, yielding either the cis or trans product preferentially. mdpi.com Similarly, in the oxidative cyclization of certain dienes, reaction conditions can be tuned to produce the cis-tetrahydrofuran diol with high diastereoselectivity. researchgate.net The ability to access both isomers allows for a more comprehensive exploration of structure-activity relationships in medicinal chemistry and materials science. researchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(3R,4S)-oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYDTHANSGMJTP-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318325 | |

| Record name | Erythritan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4358-64-9 | |

| Record name | Erythritan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4358-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythritan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-tetrahydrofuran-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control

Established Synthetic Routes to cis-Tetrahydrofuran-3,4-diol

The synthesis of this compound can be accomplished through several established routes, each offering a different approach to constructing the tetrahydrofuran (B95107) ring with the desired cis-diol configuration.

Cyclization of Erythritol (B158007) Derivatives

A primary and straightforward method for the synthesis of this compound, also known as 1,4-anhydroerythritol, is the acid-catalyzed dehydration of erythritol. acs.org This intramolecular cyclization is typically facilitated by strong Brønsted acids, such as mineral acids or ion-exchange resins. acs.org The significant difference in boiling points between the starting material, erythritol, and the product, 1,4-anhydroerythritol, allows for efficient collection of the product through reactive distillation, often achieving yields of 90% or higher. acs.org This method is a direct conversion of a readily available bio-derived C4 platform chemical into the target tetrahydrofuran derivative. acs.org

Enzymatic Synthesis Approaches

Enzymatic methods offer a green and highly selective alternative for the synthesis of complex molecules. While direct enzymatic synthesis of this compound is not extensively detailed in the provided results, chemoenzymatic strategies have been successfully employed for the synthesis of related tetrahydrofuran derivatives. For instance, the kinetic resolution of bis-THF alcohol using lipases like Lipase (B570770) PS has been a key step in the synthesis of enantiopure precursors for pharmaceuticals. mdpi.com Another approach involves the dynamic kinetic resolution of a β-ketolactone using ketoreductase (KRED) and glutamate (B1630785) dehydrogenase (GDH), followed by chemical transformations to yield the desired tetrahydrofuran alcohol. mdpi.com These examples highlight the potential of integrating enzymatic steps to achieve high stereoselectivity in the synthesis of substituted tetrahydrofurans.

Catalytic Hydrogenation of Furan (B31954) Precursors

The catalytic hydrogenation of furan and its derivatives is a versatile method for producing a range of saturated heterocyclic compounds, including tetrahydrofuran-based diols. Furfural, a key biomass-derived platform molecule, can be hydrogenated to produce a variety of valuable chemicals, such as furfuryl alcohol and tetrahydrofurfuryl alcohol. mdpi.comresearchgate.net The selectivity of the hydrogenation process is highly dependent on the catalyst, support, and reaction conditions. mdpi.comresearchgate.net For example, different metallic catalysts (both noble and non-noble metals) can be used to control the extent of hydrogenation and the functional groups that are reduced. mdpi.comresearchgate.net While the direct hydrogenation of a furan precursor to this compound is a complex transformation requiring precise control over the reduction of the furan ring and the introduction of hydroxyl groups, the hydrogenation of furan derivatives is a fundamental strategy in the synthesis of the tetrahydrofuran core.

Table 1: Comparison of Catalytic Systems for Furfural Hydrogenation

| Catalyst System | Major Products | Reference |

|---|---|---|

| Cu/Al2O3 | Furfuryl ether (by-product) | mdpi.com |

| Ni/Al2O3 | Ring-opening products | mdpi.com |

| Cu-Ni/Al2O3 (Cu/Ni = 1/2) | 2-Methylfuran (MF), 2-Methyltetrahydrofuran (MTHF) | mdpi.com |

Epoxide Ring-Opening and Cyclization Strategies

The oxidative cyclization of 1,5-dienes is a powerful method for the stereocontrolled synthesis of tetrahydrofuran diols. soton.ac.uk This reaction can be catalyzed by metal-oxo species such as those derived from osmium, ruthenium, or manganese. soton.ac.uk The process typically involves the initial formation of a metal-glycolate intermediate, which then undergoes an intramolecular cyclization. The presence of a strong acid can promote the cyclization of an Os(VI) dioxoglycolate intermediate, leading to the formation of the tetrahydrofuran ring. soton.ac.uk This method allows for the creation of up to four new stereogenic centers with good control over the relative stereochemistry. soton.ac.uk For example, the osmium tetroxide-catalyzed oxidative cyclization of a C2-symmetric 1,5-diene can yield a 2,3,4,5-tetra-substituted THF diol as a single stereoisomer. nih.gov

Ring expansion strategies provide an alternative route to substituted tetrahydrofurans. One such method involves a double SN2 process for the ring expansion of 2,3-epoxyalcohols. nih.gov This transformation proceeds through a nucleophilic attack on the epoxide, followed by an intramolecular displacement to form the larger tetrahydrofuran ring. This approach has been utilized in the construction of various natural products containing the tetrahydrofuran moiety. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-anhydroerythritol |

| Erythritol |

| Furfural |

| Furfuryl alcohol |

| Tetrahydrofurfuryl alcohol |

| 2-Methylfuran |

| 2-Methyltetrahydrofuran |

| bis-THF alcohol |

| β-ketolactone |

Redox-Relay Heck Reaction for Substituted Tetrahydrofurans

A notably efficient and operationally simple strategy for the synthesis of substituted tetrahydrofurans, which can be precursors to this compound, involves a redox-relay Heck reaction. nih.gov This methodology typically utilizes readily available starting materials such as cis-2-butene-1,4-diol, which is coupled with a variety of aryl or vinyl halides. nih.gov

The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups. The key steps involve an initial palladium-catalyzed Heck-type coupling, which is followed by a relay of oxidation states, ultimately leading to the formation of a cyclic hemiacetal. This intermediate can then be reduced to the corresponding substituted tetrahydrofuran. The stereochemistry of the final product is influenced by the geometry of the starting alkene and the reaction conditions.

A significant advantage of this method is the ability to rapidly construct the tetrahydrofuran core with concomitant introduction of a substituent at the 3-position. The reaction has been shown to be scalable, highlighting its potential for larger-scale synthetic applications. researchgate.net

Table 1: Examples of Redox-Relay Heck Reaction for the Synthesis of Substituted Tetrahydrofurans

| Entry | Aryl Iodide | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Iodobenzonitrile | 3-(4-Cyanophenyl)tetrahydrofuran | 85 |

| 2 | Methyl 4-iodobenzoate | Methyl 4-(tetrahydrofuran-3-yl)benzoate | 92 |

| 3 | 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)tetrahydrofuran | 78 |

| 4 | 2-Iodonaphthalene | 3-(Naphthalen-2-yl)tetrahydrofuran | 88 |

Data compiled from representative examples in the literature. Yields are for the two-step process (Heck reaction and reduction).

Oxidative Cyclization of 1,5-Dienes

The oxidative cyclization of 1,5-dienes represents a powerful and direct approach to the synthesis of tetrahydrofuran diols, including the this compound core. This transformation can be promoted by various transition metal oxidants, with permanganate (B83412) and ruthenium reagents being particularly effective.

Permanganate-Promoted Reactions

Potassium permanganate (KMnO4) can effect the oxidative cyclization of 1,5-dienes to furnish cis-2,5-disubstituted tetrahydrofuran-diols. capes.gov.br The reaction is believed to proceed through a concerted [3+2] cycloaddition mechanism, which accounts for the observed high cis-selectivity with respect to the newly formed C-O bonds. A key aspect of this methodology is the potential for asymmetric synthesis through the use of chiral phase-transfer catalysts. Cinchona-derived quaternary ammonium (B1175870) salts have been successfully employed to induce enantioselectivity in the cyclization of 1,5-dienoates, affording enantioenriched cis-tetrahydrofuran diols with high enantiomeric excesses. nih.gov

Ruthenium-Mediated Oxidative Cyclization

Ruthenium tetroxide (RuO4), often generated in situ from a ruthenium precursor such as ruthenium(III) chloride (RuCl3), is a highly effective catalyst for the oxidative cyclization of 1,5-dienes. thieme-connect.com This method is renowned for its high diastereoselectivity, consistently favoring the formation of the cis-tetrahydrofuran isomer, often with diastereomeric ratios exceeding 95:5. thieme-connect.com The reaction proceeds under mild conditions and is compatible with a wide array of functional groups. The stereochemical outcome is rationalized by a mechanism involving the formation of a cyclic ruthenium(VI) ester intermediate, which directs the subsequent intramolecular cyclization to yield the cis-fused ring system. thieme-connect.com

Role of Co-oxidants in Oxidative Cyclization

In ruthenium-mediated oxidative cyclizations, a co-oxidant is essential to regenerate the active ruthenium(VIII) species, allowing for the use of catalytic amounts of the ruthenium precursor. Sodium periodate (B1199274) (NaIO4) is the most commonly employed co-oxidant for this purpose. researchgate.netorganic-chemistry.org It efficiently reoxidizes the lower-valent ruthenium species back to RuO4, thus sustaining the catalytic cycle. thieme-connect.com The choice and stoichiometry of the co-oxidant can be crucial for the efficiency and selectivity of the reaction, preventing over-oxidation and decomposition of the desired product. researchgate.net

Table 2: Ruthenium-Mediated Oxidative Cyclization of 1,5-Dienes

| Entry | Substrate | Catalyst System | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | 1,5-Hexadiene | RuCl3/NaIO4 | cis-Tetrahydrofuran-2,5-dimethanol | 75 | >95:5 |

| 2 | Geranyl acetate | RuCl3/NaIO4 | Corresponding cis-tetrahydrofuran diol | 83 | >98:2 |

| 3 | Neryl acetate | RuCl3/NaIO4 | Corresponding cis-tetrahydrofuran diol | 79 | >95:5 |

| 4 | (4E,8E)-4,8-Dimethyldeca-1,9-diene | RuCl3/NaIO4 | Corresponding substituted cis-tetrahydrofuran diol | 88 | >95:5 |

Data compiled from representative examples in the literature.

Intramolecular Hydroalkoxylation/Reduction of Alkynes

A transition-metal-free approach for the synthesis of substituted tetrahydrofurans involves the intramolecular hydroalkoxylation/reduction of unactivated alkynes. organic-chemistry.org This methodology utilizes a catalytic system composed of iodine (I2) and a silane (B1218182), such as triethylsilane (Et3SiH), to effect the cyclization of hydroxyalkynes at room temperature. organic-chemistry.org The reaction is characterized by its high yields and excellent diastereoselectivity.

The proposed mechanism involves the activation of the alkyne by an in situ generated iodosilane (B88989) species, followed by intramolecular attack of the hydroxyl group to form an enol ether intermediate. This intermediate is then reduced by the silane to afford the saturated tetrahydrofuran ring. This method offers a mild and efficient alternative to transition-metal-catalyzed processes for the construction of the tetrahydrofuran core.

Arene-Catalyzed Reductive Lithiation of Tetrahydrofuran to Diols

The arene-catalyzed reductive lithiation of tetrahydrofuran is a powerful method for the cleavage of the THF ring to generate a dianion, which can subsequently react with electrophiles, such as carbonyl compounds, to furnish 1,5-diols. researchgate.net This reaction typically employs an excess of lithium powder in the presence of a catalytic amount of an arene, like naphthalene (B1677914) or biphenyl. While this method is highly effective for the synthesis of acyclic diols starting from tetrahydrofuran, it is not a direct method for the synthesis of substituted tetrahydrofuran diols like this compound. The core principle of this reaction is the cleavage, rather than the formation, of the tetrahydrofuran ring. Therefore, its application is geared towards the synthesis of linear diols from the solvent itself, rather than the construction of substituted cyclic ethers.

Wittig Olefination and Acid-Catalyzed Intramolecular Hydroxyl Substitution of Unprotected Carbohydrates

A notable strategy for creating 3,4-dihydroxytetrahydrofurans involves a protective group-free approach starting from unprotected carbohydrates. researchgate.net This method utilizes the Wittig reaction, a cornerstone in carbon-carbon bond formation, to transform the carbohydrate feedstock. researchgate.netresearchgate.net The reaction is followed by an acid-catalyzed intramolecular cyclization, which forms the desired tetrahydrofuran ring. researchgate.net The Wittig reaction itself involves the reaction of a phosphorus ylide with a carbonyl compound, typically an aldehyde or ketone, to form an alkene. nih.govorganic-chemistry.org Intramolecular variations of this reaction are particularly powerful for synthesizing cyclic compounds like furans. organic-chemistry.org This protective group-free synthesis highlights a move towards more environmentally benign chemical processes by leveraging carbohydrates as a renewable chemical feedstock. researchgate.net

Stereoselective Synthesis and Control Strategies

Achieving control over the spatial arrangement of atoms is a central challenge in the synthesis of complex molecules containing multiple stereocenters. For substituted tetrahydrofurans, various strategies have been developed to dictate the relative and absolute stereochemistry of the final product.

Chiral Pool Approaches utilizing this compound

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiopure natural products as starting materials for the synthesis of complex chiral molecules. mdpi.com This approach is particularly efficient when the target molecule shares structural similarities with the natural precursor. mdpi.com Terpenes, for instance, represent a major class of chiral pool starting materials and are often used in the total synthesis of other complex terpenes. nih.govacs.org Compounds like (−)-caryophyllene oxide serve as scaffolds that can be transformed into various natural products through controlled chemical reactions. acs.orgnih.gov

This compound, also known as 1,4-anhydroerythritol, is derived from erythritol, a sugar alcohol, placing it firmly within the chiral pool. Its inherent stereochemistry can be transferred to new, more complex molecules, making it a valuable starting point for asymmetric synthesis. rsc.org This strategy avoids the need for creating stereocenters from scratch, often leading to more efficient and scalable synthetic routes. mdpi.comrsc.org

Diastereoselective Synthesis of Trisubstituted Tetrahydrofurans

The development of methods for the diastereoselective synthesis of substituted tetrahydrofurans is an active area of research due to the prevalence of this structural motif in natural products. nsf.govnih.gov One innovative approach involves the thermal conversion of 1,5-dienes bearing tert-butyl carbonates into 2,3,4-trisubstituted tetrahydrofurans. nsf.gov This transformation proceeds through a sequence of a Cope rearrangement, Boc deprotection, and an intramolecular oxy-Michael addition. nsf.gov

Palladium-catalyzed oxidative cyclization of alkenols is another effective method, though it can sometimes suffer from low diastereoselectivity. acs.orgnih.gov However, by introducing a hydrogen-bond acceptor into the substrate and using a PdCl2/1,4-benzoquinone catalyst system, both reactivity and diastereoselectivity can be significantly enhanced. nih.gov Mechanistic studies suggest this reaction proceeds via an anti-oxypalladation pathway, where intramolecular hydrogen bonding increases the nucleophilicity of the alcohol and imposes conformational constraints that favor the formation of one diastereomer over another. nih.gov Other catalytic systems, such as those employing ferrocenium (B1229745) tetrafluoroborate, have also been successfully used for the dehydrative cyclization of diols to form trisubstituted tetrahydrofurans. mdpi.com

Below is a table summarizing selected methods for the diastereoselective synthesis of substituted tetrahydrofurans.

| Method | Key Features | Catalyst/Reagents |

| Thermal Conversion of 1,5-Dienes | Involves Cope rearrangement, Boc deprotection, and oxy-Michael addition. | Thermal (Heat) |

| Palladium-Catalyzed Oxidative Cyclization | Enhanced diastereoselectivity through intramolecular hydrogen bonding; proceeds via anti-oxypalladation. | PdCl2 / 1,4-benzoquinone |

| Ferrocenium-Catalyzed Dehydrative Cyclization | Dehydrative cyclization of substituted 1,4-butanediols under non-inert conditions. | [FeCp2]BF4 |

Control of Relative Stereochemistry in Multi-Stereocenter Formations

Controlling the relative stereochemistry between multiple newly formed stereocenters is critical. In the context of tetrahydrofuran synthesis, intramolecular reactions are often employed to translate the stereochemistry of the starting material into the cyclic product. nih.gov For example, the cyclization of protected epoxy diols mediated by Lewis acids can generate 2,3-cis-disubstituted tetrahydrofurans. nih.gov The choice of Lewis acid and the structure of the substrate are key factors that control the regio- and stereoselectivity of the ring-opening and subsequent cycloetherification. nih.gov

Similarly, multicomponent syntheses, such as the allylsilane [3+2] annulations developed by Roush, allow for the construction of highly substituted tetrahydrofurans with excellent diastereoselectivity from simple aldehydes. nih.gov The inherent facial bias in the reactions of the chiral reagents dictates the stereochemical outcome. The cis-diol structure of this compound provides a rigid scaffold that can direct the stereochemical outcome of subsequent reactions on the ring or its substituents. nih.govscispace.com

Methods for Achieving Enantiopurity

Enantiopurity is often achieved by starting with enantiomerically pure materials from the chiral pool. mdpi.comnih.gov This is a primary advantage of using starting materials like this compound, which is derived from a natural sugar alcohol.

When a synthesis results in a mixture of enantiomers (a racemate), resolution techniques are required to separate them. Enzymatic kinetic resolution is a particularly powerful method for this purpose. This technique uses enzymes, such as lipases, which selectively react with one enantiomer over the other, allowing for their separation. For example, the kinetic resolution of a racemic bicyclic bis-tetrahydrofuran (bis-THF) alcohol, a key component of the HIV protease inhibitor darunavir, can be efficiently achieved using an immobilized lipase to provide the desired optically pure alcohol. mdpi.com Such chemoenzymatic approaches are valuable for producing enantiopure compounds on a larger scale. mdpi.com

Derivatization and Functionalization of this compound

The two hydroxyl groups of this compound are key sites for further chemical modification, allowing the molecule to be used as a versatile scaffold. A significant application is its use as a backbone for novel protecting groups in nucleoside chemistry. nih.govscispace.comacs.org Carbonate-type acyl groups incorporating the this compound structure have been designed as "protected" protecting groups for the 5'-hydroxyl function of nucleosides. nih.govacs.org These groups can be introduced and later removed under specific, mild oxidative conditions, which trigger a self-cyclization reaction involving an intramolecular attack of one of the hydroxyl groups on the acyl carbon to release the deprotected nucleoside. nih.govscispace.com

The hydroxyl groups can also undergo more direct transformations. For instance, 1,4-Anhydroerythritol undergoes hydrodeoxygenation over specific catalysts to yield 3-hydroxytetrahydrofuran (B147095). vulcanchem.com Furthermore, the hydroxyl groups can be esterified with various acid chlorides, such as methacrylate (B99206) or norbornylcarbonyl chlorides, to attach new functional units to the fullerene core in derivatized fullerene-tetrahydrofuran adducts. researchgate.net

Formation of Carbonate-Type Acyl Groups

Carbonate-type acyl groups serve as important intermediates and protecting groups in the synthesis of complex molecules, including nucleoside derivatives where the this compound moiety is part of a larger structure. acs.org These groups can be formed from 1,3-diols using reagents like phosgene (B1210022) derivatives, such as ethyl chloroformate or triphosgene, or non-phosgene reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.org

In the context of nucleoside chemistry, acyl groups incorporating the this compound backbone have been designed as "protected" protecting groups for the 5'-hydroxyl function. acs.org These specialized acyl groups are introduced to a nucleoside, and their subsequent removal is triggered by a specific chemical reaction that leads to an intramolecular cyclization, releasing the deprotected molecule. acs.org

For example, a carbonate-type acyl group can be attached to the 5'-hydroxyl group of a 3'-O-protected thymidine (B127349) derivative. This is achieved by using the corresponding acyl imidazolides or 4-nitrophenyl esters as acylating agents. Alternatively, the reaction can be performed with carbonyldiimidazole or 4-nitrophenyl chloroformate. acs.org One such acyl group, the CTFOC group, has been shown to be effective for this purpose. It can be readily introduced and then rapidly removed under mild conditions using iodine, which initiates the self-cyclization and deprotection sequence. acs.org

| Reagent Class | Specific Reagent Examples | Application |

|---|---|---|

| Phosgene Derivatives | Ethyl Chloroformate, Triphosgene | Cyclization of 1,3-diols to form cyclic carbonates. rsc.org |

| Non-Phosgene Reagents | 1,1'-Carbonyldiimidazole (CDI) | Formation of cyclic carbonates from 1,3-diols. rsc.org |

| Acylating Agents for Nucleosides | Acyl Imidazolides, 4-Nitrophenyl Esters | Introduction of specialized acyl groups onto nucleoside hydroxyls. acs.org |

Oxidation, Reduction, and Substitution Reactions

A variety of oxidation, reduction, and substitution reactions are employed to synthesize and modify the tetrahydrofuran ring, allowing for precise stereochemical control.

Oxidation Reactions: Oxidative cyclization of 1,5-dienes is a powerful method for constructing the cis-tetrahydrofuran-diol core. Reagents such as ruthenium tetroxide (RuO₄) and osmium tetroxide (OsO₄) are effective for this transformation. thieme-connect.comox.ac.uk The reaction proceeds via a presumed [3+2] cycloaddition of the metal-oxo species to one of the double bonds, followed by a second intramolecular cycloaddition that establishes the cis configuration of the resulting tetrahydrofuran ring. thieme-connect.com Hydrolysis of the intermediate yields the desired cis-diol. thieme-connect.com For instance, the oxidation of 1,5-dienes using catalytic ruthenium(III) chloride with sodium periodate as a co-oxidant consistently produces a high diastereomeric ratio (>95:5) in favor of the cis-tetrahydrofuran product. thieme-connect.com Similarly, catalytic OsO₄ under acidic conditions stereospecifically converts 1,5-dienes into cis-substituted tetrahydrofurans. ox.ac.uk

| Catalyst System | Substrate | Key Feature | Reference |

|---|---|---|---|

| RuCl₃ / NaIO₄ | 1,5-Dienes | Yields cis-tetrahydrofuran-diols with >95:5 diastereoselectivity. | thieme-connect.com |

| OsO₄ (catalytic, acidic) | 1,5-Dienes | Stereospecific suprafacial addition to form exclusively cis-tetrahydrofurans. | ox.ac.uk |

Reduction Reactions: Reduction reactions are crucial for converting intermediate functional groups to the final diol product with the correct stereochemistry. For example, ketols containing a tetrahydrofuran fragment can be synthesized via the RuO₄-catalyzed oxidation of specific dienes. The subsequent diastereoselective reduction of the carbonyl group in these ketols using reducing agents like L-selectride leads to the formation of the target cis-tetrahydrofuran-diols. researchgate.net Catalytic hydrogenation is another key reduction method used in tetrahydrofuran synthesis, for instance, to convert a chlorinated precursor like 3-chlorotetrahydrofuran (B94208) into tetrahydrofuran itself. google.com

Substitution Reactions: Nucleophilic substitution is a fundamental strategy for forming the tetrahydrofuran ring. nih.gov Intramolecular Sₙ2 reactions, where a hydroxyl group attacks a carbon atom bearing a leaving group (like a halide or sulfonate), are a classic method for cycloetherification to form the tetrahydrofuran ring. nih.gov These reactions are often highly stereoselective, as the stereocenters are typically established in the acyclic precursor before the ring-closing step. nih.gov The use of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), has been shown to promote nucleophilic substitution reactions in the synthesis of substituted tetrahydrofurans without the need for a catalyst. researchgate.net

Analytical Methodologies for Stereochemical and Structural Elucidation

Spectroscopic Techniques for Stereochemistry Confirmation

Spectroscopic methods are fundamental in confirming the stereochemistry of cis-tetrahydrofuran-3,4-diol. These techniques provide detailed information about the connectivity of atoms and their spatial relationships, which are essential for distinguishing between different stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules, including the determination of relative stereochemistry and conformational preferences in solution.

¹H and ¹³C NMR spectroscopy provide valuable data on the chemical environment of each nucleus. In the case of this compound, also known as 1,4-anhydroerythritol, the symmetry of the molecule simplifies the spectra.

The ¹³C NMR chemical shifts are particularly sensitive to the stereochemistry of the hydroxyl groups. For this compound, the carbons bearing the hydroxyl groups (C3 and C4) are shielded compared to their counterparts in the trans isomer, 1,4-anhydro-D-threitol. cdnsciencepub.com This shielding effect is a characteristic feature of cis-1,2-diol arrangements in five-membered rings. cdnsciencepub.com The carbons adjacent to the ring oxygen (C2 and C5) are generally deshielded due to the electronegativity of the oxygen atom. cdnsciencepub.com

| Carbon Atom | Chemical Shift (ppm) |

| C2, C5 | ~73.2 |

| C3, C4 | ~63.9 |

Table 1: Approximate ¹³C NMR chemical shifts for this compound. cdnsciencepub.com

Proton (¹H) NMR spectroscopy, through the analysis of spin-spin coupling constants (J-couplings), offers insights into the dihedral angles between adjacent protons, which in turn helps to define the ring conformation. While specific coupling constants for the parent diol are not detailed in the provided search results, the analysis of its derivatives is mentioned. researchgate.net Nuclear Overhauser Effect (NOE) studies can further elucidate spatial proximities between protons, helping to confirm the cis relationship of the hydroxyl groups.

The five-membered tetrahydrofuran (B95107) ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. NMR spectroscopy is a key technique to study these conformational preferences in solution. cdnsciencepub.com For substituted tetrahydrofurans, the analysis of vicinal proton-proton coupling constants can help in determining the most stable conformation. cdnsciencepub.com For this compound derivatives, ¹H NMR analysis has indicated a preference for certain ring conformations. researchgate.net Theoretical calculations, often used in conjunction with NMR data, have been employed to study the mechanisms of reactions involving this diol, which are inherently dependent on its conformation. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique. While this compound itself may be analyzed by GC-MS, often derivatives are prepared to improve volatility and chromatographic behavior. Acylated or silylated derivatives are commonly used for this purpose. The mass spectra of these derivatives would exhibit characteristic fragmentation patterns that can be used for identification. For instance, studies on deuterated probes of related compounds have been analyzed by GC-MS to understand metabolic pathways. acs.org

X-ray Crystallography for Absolute Configuration and Relative Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. researchgate.net While a specific crystallographic report for the parent this compound was not found in the search results, the technique has been applied to its derivatives and more complex molecules containing this structural motif. acs.orgresearchgate.net For chiral molecules, anomalous dispersion techniques can be used to determine the absolute configuration. The crystal structure would unambiguously confirm the cis relationship of the two hydroxyl groups and provide detailed information about the conformation of the tetrahydrofuran ring in the solid state.

Chromatographic Techniques for Purity and Enantiomeric Excess

Chromatographic methods are indispensable tools for the separation and analysis of chiral compounds. For volatile and thermally stable molecules like this compound, gas chromatography offers high resolution and sensitivity.

Gas Chromatography (GC) with Chiral Columns

Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful technique for the direct separation of enantiomers. The underlying principle involves the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times and, consequently, their separation.

For diols such as this compound, direct analysis on a chiral GC column can be challenging due to their polarity, which can lead to poor peak shape and strong adsorption to the column. To overcome these issues, derivatization is often employed. This process involves chemically modifying the hydroxyl groups to create less polar and more volatile derivatives that are more amenable to GC analysis.

One effective derivatization strategy for diols is the formation of cyclic derivatives. For instance, aliphatic 1,3- and 1,4-diols have been successfully analyzed by GC after conversion into cyclic siloxanes using chiral silylating reagents. acs.orgacs.orgnih.gov This approach not only enhances volatility but also introduces a new chiral center, facilitating the separation of the resulting diastereomers on a standard achiral column or enhancing the separation on a chiral column. While this compound is a vicinal diol, the principles of forming cyclic derivatives could be adapted for its analysis.

The most common and effective chiral stationary phases for the separation of a wide range of enantiomers, including alcohols and diols, are based on modified cyclodextrins. gcms.czgcms.czsigmaaldrich.comnih.govresearchgate.net These cyclic oligosaccharides possess a chiral cavity, and by modifying the hydroxyl groups on their rims, various selectivities can be achieved. For polar analytes like diols, permethylated and acetylated cyclodextrin (B1172386) derivatives are often effective.

Detailed Research Findings:

While specific research detailing the direct chiral GC separation of underivatized this compound is not extensively documented in publicly available literature, the analysis of structurally similar cyclic diols and the general principles of chiral GC for diols provide a strong basis for a hypothetical analytical approach.

A plausible method would involve the derivatization of this compound to a less polar derivative, for example, by acetylation to form cis-3,4-diacetoxytetrahydrofuran. This derivative would then be analyzed on a chiral capillary column, such as one coated with a derivatized β-cyclodextrin stationary phase.

The separation of the enantiomers would be influenced by several factors, including the choice of the chiral stationary phase, the column temperature program, the carrier gas flow rate, and the nature of the derivative. Optimization of these parameters is crucial for achieving baseline separation of the enantiomeric peaks, which is essential for accurate determination of the enantiomeric excess (ee). The enantiomeric excess is a measure of the purity of a chiral sample and is calculated using the areas of the two enantiomer peaks.

Below is a hypothetical data table illustrating the kind of results that could be expected from a successful chiral GC separation of derivatized this compound enantiomers. The data is based on typical separations of similar chiral diol derivatives on a cyclodextrin-based chiral column.

Interactive Data Table: Hypothetical Chiral GC Separation of cis-3,4-Diacetoxytetrahydrofuran Enantiomers

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (3R,4R)-3,4-diacetoxytetrahydrofuran | 15.25 | 50.0 |

| (3S,4S)-3,4-diacetoxytetrahydrofuran | 15.80 | 50.0 |

This table represents a racemic mixture where both enantiomers are present in equal amounts. In an enantiomerically enriched sample, the peak area percentages would differ, allowing for the calculation of the enantiomeric excess.

The successful application of chiral gas chromatography, potentially coupled with a suitable derivatization strategy, provides a robust and reliable method for determining the purity and enantiomeric composition of this compound. This analytical capability is critical for its use in stereoselective synthesis and other applications where enantiomeric purity is a key parameter.

Applications in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The defined stereochemistry of cis-tetrahydrofuran-3,4-diol makes it an attractive starting material, or chiral building block, for the synthesis of complex organic molecules and natural products. guidechem.com Its tetrahydrofuran (B95107) core is a common motif in a wide range of biologically active compounds. guidechem.com

One notable application is its use as a key component in the synthesis of glucopyranoside-based analogs of adenophostin A, a potent agonist of the inositol (B14025) 1,4,5-trisphosphate receptor. The rigid tetrahydrofuran structure of 1,4-anhydroerythritol serves as a scaffold to mimic the core of the natural product, demonstrating its utility in constructing complex and biologically significant molecules. Furthermore, it serves as a precursor for other valuable chemical intermediates. For instance, this compound can undergo deoxydehydration to produce 2,5-dihydrofuran, which can then be converted through a one-pot catalytic process into 1,4-butanediol (B3395766), a high-demand commodity chemical. rsc.org

Precursor in Polymer Chemistry

This compound is utilized as a monomer for the synthesis of various polymers, including polyesters and polyethers. guidechem.com The incorporation of its rigid cyclic structure into the polymer backbone can significantly influence the material's final properties. guidechem.com

As a diol, this compound can undergo polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. It is also used as an intermediate in the preparation of polyethers. guidechem.com The specific reaction conditions, such as catalyst choice, temperature, and pressure, are critical in achieving high molecular weight polymers and controlling the final material characteristics. While general methods for the polycondensation of diols and dicarboxylic acids are well-established, specific studies detailing the polymerization of 1,4-anhydroerythritol are not extensively covered in readily available literature.

The inclusion of the rigid this compound unit into a polymer chain is reported to increase the hardness of the resulting material. guidechem.com The constrained, non-planar ring structure can reduce the flexibility of the polymer chains, hindering their ability to move past one another. This restricted mobility typically leads to an increase in properties such as stiffness and hardness, and can also affect the glass transition temperature of the polymer. However, detailed, publicly accessible research findings and specific data tables quantifying the precise impact of this compound on the mechanical properties of polyesters and polyethers are not available in the reviewed literature.

Synthesis of Bioactive Compounds

The unique structure of this compound makes it a valuable component in the synthesis of various compounds with biological activity. guidechem.com

A significant application of this compound is in the field of nucleoside chemistry, where it serves as a key structural skeleton for novel protecting groups. Carbonate-type acyl groups featuring the 1,4-anhydroerythritol backbone have been developed as "protected" protecting groups for the 5'-hydroxyl function of nucleosides.

These groups are designed for selective removal under specific, mild conditions. For instance, a group can be deprotected through an iodine-promoted reaction followed by a self-cyclization mechanism, where the neighboring hydroxyl group attacks the acyl carbon. This strategy is particularly useful in modern oligonucleotide synthesis protocols that aim to avoid the harsh acidic conditions required for removing traditional protecting groups like the dimethoxytrityl (DMTr) group, thereby preventing undesirable side reactions such as depurination.

| Protecting Group Moiety | Key Feature | Application |

| CTFOC (cis-Tetrahydrofuran-3-O-carbonyl) based | Contains the 1,4-anhydroerythritol backbone | Protection of the 5'-hydroxyl group of deoxyribonucleoside derivatives |

| Rapidly removed under mild, oxidative conditions (e.g., using iodine) | Facilitates acid-free DNA synthesis protocols | |

| Introduced via acyl imidazolides or 4-nitrophenyl esters | Efficient incorporation into nucleoside structures |

This table summarizes the application of this compound as a backbone for protecting groups in nucleoside synthesis.

While the tetrahydrofuran ring is a feature in many bioactive molecules, a direct role for this compound as a starting material or key precursor in the synthesis of prominent selective adenosine (B11128) A2a receptor antagonists, such as SCH 58261 or ZM 241385, is not substantiated in the available scientific literature. The documented synthetic pathways for these antagonists typically commence with different heterocyclic building blocks. nih.govacs.orgacs.org

Role in Annonaceous Acetogenin Synthesis

Annonaceous acetogenins (B1209576) are a large family of natural products, many of which exhibit potent cytotoxic and antitumor activities. A defining structural feature of these molecules is the presence of one or more tetrahydrofuran (THF) rings along a long hydrocarbon chain. The stereochemistry of these THF rings is crucial for their biological activity.

While the this compound unit is a core structural component of several acetogenins, such as cis-solamin (B1254054) and cis-sylvaticin, a review of prominent total syntheses indicates that the compound this compound is not typically used as a direct starting material or chiral building block. beilstein-journals.orgmdpi.com Instead, synthetic strategies commonly involve the construction of the substituted cis-THF ring system from acyclic precursors at a suitable stage in the synthetic pathway. beilstein-journals.orgnih.gov

Common methods to construct the THF ring include:

Oxidative cyclization of dienes or diols. beilstein-journals.orgmdpi.com

Base- or acid-catalyzed cyclization of epoxy alcohols or diols. beilstein-journals.orgnih.gov

For instance, the synthesis of analogues of Annonaceous acetogenins has involved the incorporation of a tetrahydrofuran-3,4-diol (B1268618) moiety to mimic the core structure of the natural products, underscoring the structural importance of this unit. mdpi.com The focus in total synthesis, however, remains on creating this key structural feature from more flexible, acyclic precursors rather than introducing a pre-formed, functionalized THF ring like this compound.

Application in Marine Lipid and Terpene Synthesis

The tetrahydrofuran ring is a common structural motif found in a diverse range of marine-derived natural products, including lipids and terpenes, which often exhibit interesting biological activities. nih.govpreprints.org These compounds, such as the antifungal and anthelmintic oxylipids from the brown alga Notheia anomala, feature substituted THF rings where the relative stereochemistry is key to their function. nih.gov

Similar to the synthesis of Annonaceous acetogenins, the total synthesis of these marine natural products generally does not employ this compound as a direct chiral precursor. Synthetic chemists tend to construct the THF ring system through intramolecular cyclization reactions. For example, an elegant stereodivergent synthesis of both cis- and trans-THF-containing oxylipids was achieved via an intramolecular amide enolate alkylation, where the choice of protecting group controlled the stereochemical outcome. nih.gov

While direct incorporation of this compound is not a common strategy, the synthesis of some marine-derived terpenes has utilized closely related structures. For example, a known tetrahydrofuran-2,3,4-triol derivative has served as a starting material for the synthesis of the marine terpene (-)-varitriol. preprints.org This highlights the utility of pre-formed, highly functionalized small molecules from the chiral pool in accessing these complex natural products, even if this compound itself is not a frequently used example.

Development of Protecting Groups in Nucleoside Chemistry

In the chemical synthesis of oligonucleotides, the protection of the 5'-hydroxyl group of nucleosides is mandatory to ensure regioselectivity during the formation of phosphodiester bonds. umich.edu this compound has emerged as a key structural skeleton for a novel class of protecting groups specifically designed for this purpose. acs.orgnih.gov

Design and Mechanism of Self-Cyclizing Protecting Groups

Researchers have developed carbonate-type acyl protecting groups that incorporate the this compound backbone. nih.govscispace.com These groups are designed as "protected" protecting groups that can be unmasked and then removed through a self-cyclization mechanism under mild, non-acidic conditions. acs.org

The general design involves attaching a tritylsulfenyl (TrS) or monomethoxytritylsulfenyl (MMTrS) group to one of the hydroxyls of the this compound moiety, which is then linked to the 5'-hydroxyl of a nucleoside via a carbonate linkage. acs.org

The deprotection mechanism proceeds in two stages:

Oxidative Unmasking : The TrS or MMTrS group is selectively removed using a mild oxidizing agent, typically iodine (I₂). This step is rapid and efficient, regenerating the free hydroxyl group on the tetrahydrofuran ring. acs.orgnih.gov

Self-Cyclization : The newly liberated hydroxyl group performs an intramolecular nucleophilic attack on the adjacent acyl-carbonate carbon. This results in the formation of a stable cyclic carbonate and releases the 5'-hydroxyl group of the nucleoside. nih.gov

This self-cyclization strategy avoids the harsh acidic conditions required to remove traditional protecting groups like the dimethoxytrityl (DMTr) group, thereby preventing undesirable side reactions such as depurination of purine (B94841) bases. acs.org

Application in 5'-Hydroxyl Group Protection of Nucleosides

These novel protecting groups based on the this compound skeleton have been successfully applied to protect the 5'-hydroxyl group of 3'-O-protected nucleoside derivatives. nih.gov The introduction of these groups can be achieved using corresponding acyl imidazolides or 4-nitrophenyl esters. acs.org

Among the various derivatives tested, the (cis-4-((monomethoxytrityl)sulfenyl)tetrahydrofuran-3-yloxy)carbonyl (CTFOC) group was identified as particularly effective. acs.orgnih.gov It can be readily introduced onto the 5'-hydroxyl group of 3'-masked deoxyribonucleosides and is rapidly cleaved under mild conditions using iodine. acs.org

| Protecting Group Feature | Description | References |

| Core Skeleton | This compound (1,4-Anhydroerythritol) | acs.orgnih.gov |

| Protecting Group Type | Carbonate-type acyl group | nih.gov |

| Unmasking Reagent | Iodine (I₂) | acs.org |

| Removal Mechanism | Self-cyclization via intramolecular attack | nih.govscispace.com |

| Key Advantage | Avoids harsh acidic conditions, preventing depurination | acs.org |

| Example Group | CTFOC ((cis-4-((monomethoxytrityl)sulfenyl)tetrahydrofuran-3-yloxy)carbonyl) | acs.orgnih.gov |

Intermediate in the Synthesis of Pharmaceutical Precursors

This compound (1,4-Anhydroerythritol) is a versatile building block and intermediate in the synthesis of various pharmaceutical and chemical products. chemimpex.comguidechem.com Its stable cyclic diol structure makes it a useful precursor for creating other valuable molecules. It is utilized in the synthesis of potential antiviral and antifungal agents and other bioactive compounds. chemimpex.comguidechem.com

A significant application is its conversion to 1,4-butanediol (BDO), a large-scale industrial chemical and a key precursor in the pharmaceutical and polymer industries. A one-pot catalytic process has been developed that efficiently converts 1,4-anhydroerythritol to 1,4-butanediol with a yield of approximately 90% using hydrogen gas as a reductant. rsc.org This process involves a deoxydehydration step followed by isomerization, hydration, and reduction reactions. rsc.orgresearchgate.net

| Precursor | Product | Reaction Type | Significance | References |

| This compound | 1,4-Butanediol | Catalytic Deoxydehydration/Hydrogenation | High-yield synthesis of a key industrial and pharmaceutical precursor from a bio-based material. | rsc.orgresearchgate.net |

| This compound | Potential Antiviral/Antifungal Agents | Multi-step organic synthesis | Serves as a chiral building block for bioactive compounds. | chemimpex.comguidechem.com |

Biochemical and Biological Interactions

Molecular Mechanisms of Biological Conversions

Hydrodeoxygenation (HDO) is a critical catalytic process for converting biomass-derived oxygenates, such as cis-tetrahydrofuran-3,4-diol (also known as 1,4-anhydroerythritol), into valuable chemicals and fuel precursors. This process involves the removal of hydroxyl groups and the cleavage of C-O bonds under hydrogen pressure.

The direct conversion of 1,4-anhydroerythritol to 1,4-butanediol (B3395766) (1,4-BDO), a significant commodity chemical, has been achieved with high yield using specific catalyst systems. rsc.org One effective method employs a rhenium-oxide-promoted palladium catalyst supported on ceria (ReOx-Pd/CeO2) at a relatively mild temperature of 413 K (140 °C). rsc.org Other catalytic systems for related furanic compounds include nickel-based hydrogenation catalysts, which can convert furan (B31954) into 1,4-BDO and tetrahydrofuran (B95107) (THF) in an aqueous medium. google.com The reaction conditions, such as temperature and hydrogen pressure, are crucial variables that influence the product ratio, with higher temperatures often favoring the formation of THF over the diol. google.com

The HDO of other biomass-derived molecules also provides insight into the conversion of tetrahydrofuran structures. For example, the HDO of furfural can yield products like tetrahydrofurfuryl alcohol (THFOL) and THF itself when catalysts with high hydrogenation capacity are used. tue.nl Platinum-loaded HY zeolites are effective for the HDO of bio-oil model compounds like guaiacol, converting them into hydrocarbons such as cyclohexane. nih.gov

| Substrate | Catalyst | Key Reaction Conditions | Primary Product(s) |

|---|---|---|---|

| 1,4-Anhydroerythritol | ReOx-Pd/CeO2 | 413 K (140 °C) | 1,4-Butanediol |

| Furan | Nickel hydrogenation catalyst | 155-185 °C, 600-800 psi H2 | 1,4-Butanediol, Tetrahydrofuran |

| Itaconic Acid | Pd:Re/C | Not specified | 3-Methyl-tetrahydrofuran |

| Guaiacol | Pt/HY Zeolite | 250 °C, 40 bar H2 | Cyclohexane |

Therapeutic Potential and Drug Development Applications

The rigid, chiral structure of this compound makes it a valuable chiral building block for the synthesis of complex pharmaceutical agents. The tetrahydrofuran ring is a core motif in numerous nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. nih.govcore.ac.uk Syntheses of these analogues often face challenges related to chirality and functionalization, making versatile precursors highly sought after. nih.gov

This compound, referred to as 1,4-anhydroerythritol in some contexts, serves as a key skeleton in the development of novel protecting groups for nucleoside synthesis. nih.gov These specialized protecting groups can be attached to a nucleoside's hydroxyl group and later removed under specific, mild conditions, facilitating the complex, multi-step synthesis of modified nucleosides. nih.gov

The therapeutic importance of the tetrahydrofuran scaffold is further exemplified by its incorporation into HIV protease inhibitors. The precise stereochemistry of substituted tetrahydrofuran ligands, such as the bis-THF moiety in Darunavir, is essential for potent binding to the HIV protease enzyme. nih.gov The development of these drugs involves the strategic synthesis of these heterocyclic components to optimize interactions with the enzyme's active site, ultimately leading to improved antiviral efficacy. nih.gov Therefore, this compound and its derivatives represent crucial starting materials and structural templates in the discovery and development of new medicines. mdpi.comnih.govmdpi.com

Ability to Form Stable Complexes with Biological Targets

The rigid structure of the tetrahydrofuran (THF) ring combined with the specific stereochemistry of the hydroxyl groups in this compound makes it a valuable scaffold for designing ligands that can form stable complexes with biological targets. The two cis-oriented hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling them to form multiple, stabilizing interactions with amino acid residues within a protein's binding site.

This potential is exploited in drug design, where the this compound skeleton is incorporated into larger molecules to orient functional groups in a precise spatial arrangement, thereby enhancing binding affinity and selectivity. The THF ring itself is considered a favorable structural motif in medicinal chemistry; as a bioisostere of cyclohexane, it can offer an additional point of interaction through its oxygen atom, which can act as a hydrogen bond acceptor, while having lower lipophilicity compared to its carbocyclic counterpart.

Derivatives of this compound have been specifically designed to promote hydrogen bonding and van der Waals interactions with the backbone atoms of enzyme active sites. rsc.orgrsc.org For example, in the context of HIV-1 protease inhibitors, ligands incorporating this THF motif are engineered to interact with the S2 subsite of the enzyme. High-resolution X-ray crystallography has provided detailed insights into these interactions, revealing that polar groups attached to the THF scaffold can form unique hydrogen bonds with the amide NH and carbonyl groups of specific residues, such as Gly48, in the flap region of the protease. nih.gov This ability to form strong, specific, and stable non-covalent interactions is fundamental to the efficacy of drugs derived from this chemical scaffold.

Examples in Medicinal Chemistry Research

The this compound moiety is a key chiral building block in the synthesis of a variety of biologically active molecules, most notably in the development of potent antiviral agents.

HIV-1 Protease Inhibitors

The most prominent application of this scaffold is in the design of HIV-1 protease inhibitors. The bis-tetrahydrofuranyl (bis-THF) urethane ligand, which is structurally derived from the core tetrahydrofuran diol, is a critical component of Darunavir, a highly effective antiretroviral drug. nih.gov The bis-THF ligand is largely responsible for Darunavir's potent activity against multidrug-resistant HIV-1 strains. nih.gov Medicinal chemists have developed numerous potent inhibitors by incorporating functionalized tetrahydrofuran derivatives as the P2 ligand, which binds to the S2 subsite of the HIV protease active site. rsc.orgrsc.org These THF derivatives are designed to optimize interactions with the enzyme's backbone, enhancing binding affinity. rsc.org Research has led to the synthesis of a wide array of inhibitors with different substituents on the THF ring, leading to compounds with excellent enzyme inhibitory (Kᵢ) and antiviral (IC₅₀) activities. nih.gov

| Compound | P2 Ligand Type | HIV-1 Protease Kᵢ (nM) | Antiviral IC₅₀ (nM) |

|---|---|---|---|

| Darunavir (1) | bis-THF | 0.0031 | 1.3 - 4.1 |

| Inhibitor 30b | Tp-THF with C4-OH | 0.0075 ± 0.001 | 3.8 ± 1.1 |

| Inhibitor 30j | Tp-THF with C4-NH₂ | 0.0063 ± 0.001 | 2.5 ± 0.7 |

Data for the table was synthesized from research findings on HIV-1 protease inhibitors incorporating tetrahydrofuran-based ligands. nih.gov

Protecting Groups in Nucleoside Synthesis

Beyond its direct incorporation into drug molecules, the this compound structure serves as a key skeleton for novel protecting groups used in organic chemistry. nih.gov Specifically, carbonate-type acyl groups with a this compound backbone have been developed as "protected" protecting groups for the 5'-hydroxyl function of nucleosides. nih.gov This application is crucial in medicinal chemistry for the synthesis of modified nucleoside analogues, which are a cornerstone of many antiviral and anticancer therapies.

Synthesis of Natural Product Analogs

This compound, also known as 1,4-anhydroerythritol, has been used as a key starting material in the synthesis of glucopyranoside-based analogs of adenophostin A, a potent agonist of the inositol (B14025) 1,4,5-trisphosphate receptor. scientificlabs.ie The tetrahydrofuran ring is a common motif found in a wide range of biologically active marine natural products, including polyketides and acetogenins (B1209576), which exhibit cytotoxic, antiproliferative, and other pharmacological properties. nih.gov The use of this compound as a chiral precursor facilitates the stereoselective construction of these complex molecules.

Computational Studies and Mechanistic Insights

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of cis-tetrahydrofuran-3,4-diol and its derivatives. These computational simulations provide detailed energetic and structural information about transition states and intermediates, offering insights that are often difficult to obtain through experimental methods alone.

Understanding Mechanistic Pathways of Reactions

DFT simulations have been instrumental in understanding the mechanistic pathways of the ruthenium-catalyzed oxidative cyclization of 1,5-dienes, a key reaction for synthesizing cis-tetrahydrofuran-diols. nih.gov These studies have helped to resolve complexities within the catalytic cycle. For instance, DFT calculations have shown that the formation of this compound from a Ru(VI) glycolate intermediate proceeds through specific cyclization and release steps. nih.gov

The generally accepted mechanism for the formation of cis-tetrahydrofuran-diols involves the interaction of RuO₄ with a double bond to form a Ru(VI) glycolate. This is followed by cyclization to a Ru(IV) THF-diolate, which is then hydrolyzed to yield the final cis-THF-diol product. nih.gov

| Intermediate | Description | Role in the Reaction Pathway |

|---|---|---|

| Ru(VI) glycolate | Formed from the interaction of RuO₄ with a double bond of the 1,5-diene. | Initial intermediate leading to cyclization. |

| Ru(IV) THF-diolate | Formed upon the cyclization of the Ru(VI) glycolate. | Precursor to the final diol product. |

| cis-THF-diol | Final product obtained after hydrolysis of the Ru(IV) THF-diolate. | Target molecule of the synthesis. |

Role of Co-oxidants in Cyclization Processes

The role of co-oxidants in the Ru-catalyzed oxidative cyclization of 1,5-dienes has been a subject of detailed DFT analysis. These simulations have revealed that the co-oxidant plays a crucial and previously unappreciated role in the cyclization step and the subsequent release of the tetrahydrofuran-diol product. nih.gov

Specifically, in the presence of a co-oxidant like NaIO₄, the catalytic cycle is shown to proceed through the intermediacy of NaIO₄-complexed Ru(VI) species. nih.gov Following the formation of the Ru(VI) glycolate, the cyclization and release of the THF-diol occur via these NaIO₄-coordinated Ru(VI) intermediates. This pathway is energetically more favorable than pathways involving Ru(VIII) glycolate or THF-diolate intermediates. nih.gov

Conformational Analysis and Dynamics

Detailed computational studies specifically focusing on the conformational analysis, preferred conformations, pseudorotation of the tetrahydrofuran (B95107) ring, and the influence of conformation on the reactivity of this compound are not extensively available in the reviewed literature. While general principles of conformational analysis apply to the tetrahydrofuran ring system, specific data for this diol, including its pseudorotation itinerary and the direct impact of its conformation on reaction outcomes, require further investigation. The furanose ring, a structural analog, is known to exist in various envelope (E) and twist (T) conformations, which interconvert via pseudorotation. researchgate.net This dynamic behavior is crucial for the biological activity of nucleosides and nucleic acids. However, a direct parallel and detailed analysis for this compound is not sufficiently documented.

Studies on Reaction Mechanisms

The primary reaction mechanism for the formation of this compound that has been studied in detail is the oxidative cyclization of 1,5-dienes. nih.gov The synthesis of cis-THF-diols was first achieved using potassium permanganate (B83412), and subsequently, more stereoselective methods using osmium and ruthenium were developed. nih.gov

The mechanistic proposals for these reactions have evolved over time. An early proposal for the permanganate-promoted reaction was based on a [2+2] suprafacial addition of the metal-oxo species across the double bonds. nih.gov However, a mechanism analogous to that proposed by Baldwin is now more widely accepted for the RuO₄ mediated cyclization. This involves the formation of a Ru(VI) glycolate intermediate, followed by an intramolecular cyclization to form the cis-tetrahydrofuran ring. nih.gov

The reaction can proceed through different pathways, particularly concerning the role of the co-oxidant. DFT studies have elucidated that in the presence of a co-oxidant, the reaction manifold involving co-oxidant-complexed ruthenium intermediates is favored for the formation of the THF-diolate from the initial Ru(VI) dioxoglycolate intermediate. nih.gov This highlights the intricate role of all components in the reaction mixture in directing the mechanistic pathway and influencing the efficiency and stereoselectivity of this compound synthesis.

Mechanistic Proposals for Oxidative Cyclizations

The formation of the this compound core and its derivatives through oxidative cyclization is a pivotal transformation in organic synthesis. This method, particularly from 1,5-diene precursors, has been the subject of extensive mechanistic investigation, including computational studies, to understand the reaction pathways and stereochemical outcomes. The primary catalysts for this transformation are high-oxidation-state transition metals, typically osmium and ruthenium. wikipedia.orgnih.gov

The generally accepted mechanism for the oxidative cyclization of a 1,5-diene involves an initial [3+2] cycloaddition of a metal-oxo species (such as OsO₄ or RuO₄) across one of the double bonds. nih.gov This step forms a metallo ester intermediate. nih.gov Subsequently, a second intramolecular [3+2] cycloaddition occurs between the metal center and the pendant olefin, which is followed by hydrolysis to release the tetrahydrofuran diol product. nih.gov This process is stereospecific, meaning the geometry of the olefins in the starting material dictates the stereochemistry of the final product, generally favoring the formation of cis-2,5-disubstituted tetrahydrofurans. nih.govresearchgate.net

Computational studies, primarily using Density Functional Theory (DFT), have provided deeper insights into these mechanistic proposals, revealing the critical roles of co-oxidants and acid catalysts in the reaction cycle. nih.govsoton.ac.uk

Ruthenium-Catalyzed Oxidative Cyclization

DFT simulations of the ruthenium-mediated oxidative cyclization of 1,5-dienes have underscored the indispensable role of the co-oxidant, typically sodium periodate (B1199274) (NaIO₄). nih.gov These studies suggest that the catalytic cycle proceeds through a NaIO₄-complexed Ru(VI) species. nih.govresearchgate.net The co-oxidant is not merely a reagent for regenerating the catalyst but actively participates in the cyclization step and the subsequent release of the tetrahydrofuran-diol product. nih.gov

Quantum-chemical calculations have been performed to understand the reaction mechanism and the origin of the high stereoselectivity observed. researchgate.net These studies concluded that the transition structure leading to the formation of the cis-THF ring is significantly more stable (by approximately 40 kJ/mol) than the transition structure that would form a trans-THF ring. researchgate.net This energetic preference provides a theoretical basis for the experimentally observed diastereoselectivity. researchgate.net

Osmium-Catalyzed Oxidative Cyclization

For osmium-catalyzed reactions, computational studies have highlighted the crucial role of acid in promoting the key cyclization step. soton.ac.uk DFT calculations on the oxidative cyclization of 1,5-dienes with OsO₄ and N-Methylmorpholine N-oxide (NMO) as the co-oxidant revealed that protonation of the intermediate Os(VI) dioxoglycolate creates a more kinetically favorable pathway for the second cyclization step compared to the competing reoxidation of the intermediate. soton.ac.uk

More recent computational work in 2024 investigated the Os(VI)-catalyzed oxidative cyclization of 5,6-dihydroxyalkenes, providing a detailed picture of the catalytic cycle. nih.gov The study proposes that the cycle involves the following key steps:

Formation of an active catalyst through the coordination of a co-oxidant (pyridine-N-oxide, PNO) and protonation. nih.gov

Addition of the dihydroxyalkene to the active catalyst, forming a hexacoordinated Os(VI) bisglycolate complex in the turnover-limiting step. nih.gov

Cyclization to an Os(IV) THF-diolate. nih.gov

Reoxidation to an Os(VI) THF-diolate. nih.gov

Hydrolysis to release the final THF-diol product and regenerate the active catalyst, proceeding through an Os(VI)/Os(IV) cycle. nih.gov

This study further confirmed the vital roles of both the Brønsted acid and the co-oxidant (PNO) in multiple stages of the catalytic cycle, including the insertion of the alkene and the final product release. nih.gov

The interactive table below summarizes key findings from various computational studies on the mechanistic aspects of oxidative cyclizations to form tetrahydrofuran diols.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Routes and Catalytic Systems

The primary and most established route to cis-tetrahydrofuran-3,4-diol is the cyclodehydration of meso-erythritol. acs.org Research in this area is geared towards optimizing this process for scalability, efficiency, and sustainability.

Novel Synthetic Approaches:

Traditional methods for the dehydration of meso-erythritol often involve strong mineral or organic acids at elevated temperatures. acs.org While effective, these methods can lead to the formation of oligomeric byproducts, complicating purification. acs.org A significant advancement has been the development of a practical and scalable preparation method that avoids high-vacuum distillation and column chromatography. This process utilizes p-toluenesulfonic acid (TsOH) as a catalyst and a novel purification protocol involving a slurry with silica (B1680970) gel and sodium bicarbonate to yield commercial-grade material in good yields (60-65%). acs.org

Further research is exploring alternative catalytic systems to improve yields and selectivity. Ion-exchange resins have been investigated as reusable solid acid catalysts for this cyclization. guidechem.comacs.org For instance, the use of 001x7 resin at 120°C and Amberlyst 131 resin at 240°C has been reported to produce 1,4-anhydroerythritol with yields of 62.4% and 73.4% respectively. guidechem.com

Catalytic System Development:

Beyond its synthesis, this compound serves as a platform molecule for the synthesis of other valuable chemicals through various catalytic processes. A notable area of investigation is its hydrodeoxygenation. For example, it can be converted to 3-hydroxytetrahydrofuran (B147095) over tungsten oxide-palladium catalysts. scientificlabs.ie Furthermore, the development of bimetallic catalysts for the selective hydrodeoxygenation of 1,4-anhydroerythritol to tetrahydrofuran (B95107) is an active area of research. uprm.edu The combination of ReOx–Au/CeO2 and carbon-supported rhenium catalysts has been shown to effectively convert 1,4-anhydroerythritol to 1,4-butanediol (B3395766) in high yields. rsc.org

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound from meso-Erythritol

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 001x7 Resin | 120 | 0.5 | 62.4 |

| p-Toluenesulfonic Acid | 160 | 1.5 | 72.4 |

| Amberlyst 131 Resin | 240 | 2.5 | 73.4 |

Further Investigation into Biological Activity and Therapeutic Potential

While this compound is not primarily known for its direct therapeutic effects, its rigid, hydrophilic scaffold makes it an attractive building block in medicinal chemistry and for the synthesis of bioactive molecules.

Role as a Synthetic Intermediate:

The compound serves as a key intermediate in the synthesis of a variety of molecules with potential therapeutic applications. It has been utilized in the creation of potential antiviral and antifungal agents. acs.orgchemimpex.com Its structure is also integral to the synthesis of glucopyranoside-based analogs of adenophostin A, a potent agonist of the inositol (B14025) 1,4,5-trisphosphate receptor. scientificlabs.ie

Use in Protecting Group Chemistry: